molecular formula C16H28N2O6 B1442173 Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate CAS No. 1105662-59-6

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Cat. No. B1442173
Key on ui cas rn: 1105662-59-6
M. Wt: 344.4 g/mol
InChI Key: TZJIVIPIMYPLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838674B2

Procedure details

Azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester (1 g; 3.67 mmol), triethyl-amine (0.52 ml; 3.7 mmol) and diphenylphosphoryl azide (0.8 ml; 3.67 mmol) in toluene (6 ml) are heated to 80° C. for 4 hours. tert-Butanol (6 ml) is added and heating continued for 4 hours. The reaction mixture is poured on 2N Na2CO3, extracted with TBME three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Purification via chromatography (SiO2; TBME/hexanes 2:8>1:0) yields the desired compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6: 8.04 (s, 1H); 4.14 (q, 2H); 4.09 (bd, 2H); 3.81 (bd, 2H); 1.39 (s, 18H); 1.19 (t, 3H). MS (m/z) ES+: 345 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1(C(O)=O)[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])[CH3:2].C([N:22](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:44]([O-:47])([O-])=[O:45].[Na+].[Na+].[C:50]1([CH3:56])[CH:55]=CC=C[CH:51]=1>C(O)(C)(C)C>[CH2:1]([O:3][C:4]([C:6]1([NH:22][C:44]([O:47][C:50]([CH3:56])([CH3:55])[CH3:51])=[O:45])[CH2:7][N:8]([C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[CH2:9]1)=[O:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification via chromatography (SiO2; TBME/hexanes 2:8>1:0)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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